molecular formula C12H11BFNO5 B13708895 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B13708895
M. Wt: 279.03 g/mol
InChI Key: QETBSMWTLOZUJV-UHFFFAOYSA-N
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Description

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is an organoboron compound with the molecular formula C12H11BFNO5 . This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a boron-containing reagent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The boron atom in its structure plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Compared to other organoboron compounds, 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its dioxazaborocane ring structure. Similar compounds include:

Properties

Molecular Formula

C12H11BFNO5

Molecular Weight

279.03 g/mol

IUPAC Name

2-fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

InChI

InChI=1S/C12H11BFNO5/c1-15-5-11(17)19-13(20-12(18)6-15)9-3-2-4-10(14)8(9)7-16/h2-4,7H,5-6H2,1H3

InChI Key

QETBSMWTLOZUJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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